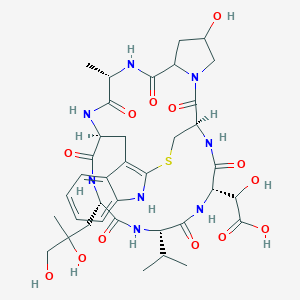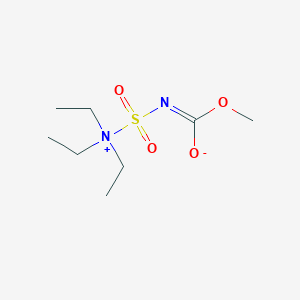
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. These compounds are of significant interest due to their presence in various biologically active molecules and their utility in organic synthesis.
Synthesis Analysis
The synthesis of related oxazole derivatives has been explored in several studies. For instance, a one-pot enamide cyclization process was used to synthesize a compound with an oxazole subunit, which involved a Pd-catalyzed amide coupling followed by bromination and cyclization steps . This method provided a good yield without racemization, indicating its potential for synthesizing ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate with high optical purity.
Molecular Structure Analysis
Although the specific molecular structure of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is not directly discussed, related compounds have been structurally characterized. For example, a triazole derivative was crystallized and its structure was determined, which could provide insights into the potential molecular geometry and intermolecular interactions of the oxazole compound .
Chemical Reactions Analysis
The reactivity of similar ethyl carboxylate compounds has been extensively studied. Ethyl 1-aminotetrazole-5-carboxylate, for instance, underwent various reactions to yield a range of heterocyclic structures, demonstrating the versatility of such compounds in chemical transformations . These findings suggest that ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate could also participate in diverse chemical reactions, potentially leading to the synthesis of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate are not explicitly detailed in the provided papers. However, the properties of structurally related compounds, such as their crystallization behavior, hydrogen bonding patterns, and density, have been reported . These properties are crucial for understanding the behavior of the compound in various environments and can influence its application in different fields.
Wissenschaftliche Forschungsanwendungen
Synthetic Modifications and Antimicrobial Studies
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate serves as a core structure in the synthesis of various derivatives with potential antimicrobial properties. For instance, the compound has been modified to enhance its antimicrobial efficacy against a range of bacterial and fungal strains. These modifications involve structural alterations confirmed by techniques such as IR, NMR, and mass spectrometry, which facilitate the exploration of structure-activity relationships through 3D-QSAR analysis. Such studies contribute significantly to the understanding of how small molecular changes can impact the biological activity of a compound, providing valuable insights for the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Chiral Compound Synthesis
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate also plays a role in the synthesis of chiral compounds. For example, it has been used as a starting material for the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates through a process involving N-acylation and subsequent photolysis, leading to products without significant racemization. This methodology is crucial for the preparation of enantiomerically pure compounds, which are important in various fields of chemical research, including the development of drugs with specific chiral centers (Cox, Prager, & Svensson, 2003).
Enantioselective Synthesis
The compound is instrumental in enantioselective synthesis processes as well. One such application involves its use in synthesizing optically pure oxazole derivatives through palladium-catalyzed reactions. These synthetic strategies are pivotal in creating compounds with specific stereochemistry, which is crucial for the activity of many pharmaceuticals and biologically active molecules. The ability to control the stereochemistry of a compound through such synthetic routes is invaluable for the development of new drugs and understanding biological interactions at a molecular level (Magata et al., 2017).
Novel Synthetic Methodologies
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is also central to the development of novel synthetic methodologies. For instance, efficient synthesis of thioxo-oxazole derivatives has been described under solvent-free conditions, showcasing the versatility of ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate in facilitating reactions that lead to heterocyclic compounds with potential biological activities. Such methodologies not only expand the chemical toolbox available to synthetic chemists but also offer more sustainable and environmentally friendly routes to complex molecules (Yavari, Hossaini, Souri, & Sabbaghan, 2008).
Eigenschaften
IUPAC Name |
ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKRPZEQZFBPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351922 |
Source


|
| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
CAS RN |
25786-72-5 |
Source


|
| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)


